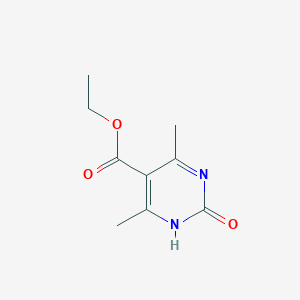

Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate

描述

属性

IUPAC Name |

ethyl 4,6-dimethyl-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4-14-8(12)7-5(2)10-9(13)11-6(7)3/h4H2,1-3H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWOQDPSBKFTPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455013 | |

| Record name | ETHYL 2-HYDROXY-4,6-DIMETHYLPYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168130-75-4 | |

| Record name | ETHYL 2-HYDROXY-4,6-DIMETHYLPYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate typically involves the reaction of 2,4,6-trimethylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

化学反应分析

Types of Reactions

Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-oxo-4,6-dimethylpyrimidine-5-carboxylate.

Reduction: Formation of 2-hydroxy-4,6-dimethylpyrimidine-5-methanol.

Substitution: Formation of halogenated derivatives of the pyrimidine ring.

科学研究应用

Chemical Properties and Structure

Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate features a pyrimidine ring with hydroxyl and ester functional groups. These structural characteristics contribute to its versatility in synthetic and analytical chemistry, enabling it to participate in various chemical reactions such as oxidation, reduction, and substitution .

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in developing new materials with specific properties.

- Reactivity Studies : The compound's reactivity can be explored through different reaction pathways, allowing researchers to study the mechanisms of chemical reactions involving pyrimidine derivatives.

Biology

- Enzyme Interaction Studies : this compound acts as a probe for studying enzyme-substrate interactions. Its hydroxyl and ester groups facilitate binding to active sites of enzymes, which is essential for understanding biochemical pathways.

- Nucleic Acid Chemistry : The compound can intercalate into nucleic acid structures, disrupting their function. This property is particularly useful for investigating the mechanisms of nucleic acid-related processes and developing new therapeutic agents targeting these pathways.

Medicine

- Antiviral Activity : Research indicates that this compound exhibits antiviral properties by inhibiting viral replication. It has been shown to interact with RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.

- Anticancer Properties : this compound has demonstrated promising anticancer activity across various studies. In vitro assays reveal its potential to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to target angiogenesis and cell cycle regulation pathways .

Antiviral Research

A study highlighted the compound's effectiveness against viral infections by demonstrating its ability to inhibit RdRp activity. This finding suggests potential therapeutic applications in treating viral diseases.

Cancer Therapy

In vitro studies conducted on various cancer cell lines (e.g., HCT116 for colon cancer) revealed an IC50 value of 15 µM for apoptosis induction. These results indicate its potential as an anticancer agent targeting critical cellular pathways involved in tumor growth and survival .

作用机制

The mechanism of action of Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The hydroxyl and ester groups facilitate binding to active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can intercalate into nucleic acid structures, disrupting their function and leading to potential therapeutic effects .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at Position 2

The 2-position of the pyrimidine ring is a critical site for modifying electronic, steric, and reactive properties. Key analogs and their differences are summarized below:

Table 1: Comparison of Substituents at Position 2

Structural and Electronic Features

- Hydroxyl Group (-OH) : The hydroxyl group in the target compound facilitates hydrogen bonding, influencing crystal packing (e.g., C–H···O interactions) . This group is electron-withdrawing, reducing ring electron density and directing electrophilic attacks to specific positions.

- Chloro Group (-Cl) : The chloro analog (CAS 108381-23-3) exhibits higher reactivity in substitution reactions due to the leaving group ability of Cl⁻, making it a precursor for piperazine derivatives in drug synthesis .

- Thioxo Group (-S) : The thioxo derivative (CAS 499195-60-7) shows distinct electron density distributions at bond critical points, with Laplacian values differing from hydroxyl analogs due to sulfur’s polarizability .

- Amino Groups (-NH₂, -NHR): Amino-substituted analogs (e.g., benzylamino, piperidinyl) enhance solubility in polar solvents and enable hydrogen bonding with biological targets .

生物活性

Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities. The compound's structure features both hydroxyl and ester functional groups, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of hydroxyl and carboxylate groups enhances its solubility and reactivity, making it a versatile molecule for various applications in medicinal chemistry.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been studied for its ability to inhibit viral replication through interactions with viral enzymes. For instance, a study demonstrated that derivatives of this compound could effectively inhibit the activity of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.

Anticancer Properties

The compound has shown promising anticancer activity in various studies. In vitro assays revealed that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been reported to target pathways associated with angiogenesis and cell cycle regulation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (colon cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Inhibition of angiogenesis |

Antibacterial Activity

The antibacterial potential of this compound has also been explored. It demonstrated significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial efficacy compared to standard antibiotics.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with enzyme active sites, inhibiting their function.

- Nucleic Acid Interaction : The compound can intercalate into DNA structures, disrupting replication and transcription processes.

- Signal Transduction Modulation : It influences various signaling pathways by acting on receptors or secondary messengers involved in cellular responses.

Case Studies

- Antiviral Study : A study published in Journal of Medicinal Chemistry evaluated the antiviral effects of pyrimidine derivatives, including this compound. Results indicated a significant reduction in viral load in infected cell cultures treated with the compound.

- Cancer Research : In a preclinical trial involving human cancer cell lines, the compound exhibited potent anticancer effects by inducing apoptosis through caspase activation pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.

- Antibacterial Evaluation : A comparative study assessed the antibacterial properties of various pyrimidine derivatives against clinical isolates. This compound showed competitive inhibition against resistant strains of bacteria.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : A scalable synthesis involves condensation of ethyl 3-oxobutanoate with urea and acetaldehyde in ethanol under acidic conditions (HCl) at 85°C for 5 hours, yielding the compound with 79% efficiency. Key parameters include stoichiometric ratios (1:1.5:1.5 for urea, acetaldehyde, and ethyl 3-oxobutanoate) and temperature control to avoid side reactions. Post-synthesis purification via vacuum concentration ensures high purity .

Q. How is the crystal structure of this compound determined, and what crystallographic parameters are critical for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å) at 293 K reveals a triclinic system with unit cell parameters: Å, Å, Å, and angles α = 85.37°, β = 82.18°, γ = 81.75°. Data refinement using SHELXTL-PLUS (version 4.1) achieves , emphasizing the importance of accurate displacement parameters and hydrogen bonding networks in structural validation .

Q. What spectroscopic techniques are recommended for characterizing this pyrimidine derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, the molecular ion peak at confirms the molecular formula. Infrared (IR) spectroscopy identifies key functional groups like the hydroxyl (3200–3400 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How do electron density distributions derived from X-ray diffraction and theoretical models compare for this compound?

- Methodological Answer : Experimental electron density maps (via SC-XRD at 110 K) and Quantum Theory of Atoms in Molecules and Crystals (QTAMC) calculations reveal discrepancies in Laplacian values at bond critical points. Multipole models struggle to describe shared atomic interactions, while integrated atomic properties (e.g., atomic charges) show better agreement. This highlights the need for hybrid experimental-theoretical approaches to resolve bonding ambiguities .

Q. What are the mechanistic insights into the oxidation of this compound to its dihydropyrimidine derivative?

- Methodological Answer : Nitric acid-mediated oxidation at 0°C selectively converts the hydroxyl group to a ketone, forming ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (56% yield). Mechanistic studies suggest a radical intermediate stabilized by the pyrimidine ring’s conjugation. Reaction monitoring via HPLC () and kinetic isotope effects can validate pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。